molecular formula C26H18ClNO4 B12207747 2-chloro-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide

2-chloro-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide

Cat. No.: B12207747
M. Wt: 443.9 g/mol
InChI Key: GHMMINQLEAESLW-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2-chlorobenzamide core linked to a substituted benzofuran-coumarin hybrid moiety. The benzofuran ring is substituted at the 3-position with a coumarin scaffold (6,8-dimethyl-2-oxo-2H-chromen-4-yl), which introduces significant steric bulk and electronic complexity. Such structural motifs are common in bioactive molecules, where the coumarin unit may confer fluorescence or enzyme-binding properties, while the benzofuran and chloro-substituted benzamide groups could influence solubility, stability, and intermolecular interactions .

Crystallographic analysis of similar compounds often employs software like SHELXL for refinement and ORTEP for visualization, as noted in structural studies of small molecules .

Properties

Molecular Formula

C26H18ClNO4

Molecular Weight

443.9 g/mol

IUPAC Name

2-chloro-N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]benzamide

InChI

InChI=1S/C26H18ClNO4/c1-14-11-15(2)24-18(12-14)19(13-22(29)32-24)25-23(17-8-4-6-10-21(17)31-25)28-26(30)16-7-3-5-9-20(16)27/h3-13H,1-2H3,(H,28,30)

InChI Key

GHMMINQLEAESLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CC=C5Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide typically involves multi-step organic reactions. One common approach is the O-acylation reaction, where 7-hydroxy-2H-chromen-2-one is reacted with 4-chlorobenzoyl chloride in the presence of a base like triethylamine in dichloromethane at room temperature . The resulting intermediate is then coupled with the benzofuran moiety under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl moiety can be oxidized under specific conditions to form quinone derivatives.

    Reduction: The carbonyl groups in the chromenyl and benzofuran moieties can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzamides with various functional groups.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues in Pesticide Chemistry ()

Several benzamide derivatives are widely used as herbicides. Key examples include:

Compound Name Substituents Application/Activity
Target Compound 2-chloro, benzofuran-coumarin hybrid Potential bioactivity (speculative)
Imazosulfuron 2-chloro, 2,6-dimethylphenyl, 2-methoxy-1-methylethyl Herbicide (ALS inhibitor)
Chlorsulfuron 2-chloro, triazinylamino, methyl Herbicide (ALS inhibitor)
Triflumuron 2-chloro, 4-(trifluoromethoxy)phenylaminocarbonyl Insecticide (chitin synthesis inhibitor)

Key Differences :

  • The target compound’s coumarin-benzofuran hybrid contrasts with the triazine (chlorsulfuron) or alkylphenyl (imazosulfuron) groups in herbicides.
  • The chloro substituent at the benzamide position is conserved across these compounds, likely enhancing electrophilicity and binding affinity.

Catalytic Ligands in Suzuki Coupling ()

Benzoylthiurea derivatives, such as ligands L1–L3, share partial structural similarity with the target compound:

Compound Name Substituents Application/Activity
L1 4-chloro, 3-fluorobenzyl, methyl carbamothionyl Catalyst in Suzuki coupling
L2 2-chloro, 3-fluorobenzyl, methyl carbamothionyl Catalyst in Suzuki coupling
L3 4-chloro, methyl, phenylethyl carbamothionyl Catalyst in Suzuki coupling

Key Differences :

  • The target compound lacks the thiourea (-NHCOS-) linker critical for metal coordination in L1–L3. Instead, its benzofuran-coumarin system may sterically hinder catalytic sites, reducing efficacy in cross-coupling reactions.
  • The chloro substituent ’s position (2- vs. 4-) in L1/L2 affects electronic properties: para-substituted chloro groups (L1, L3) enhance electron withdrawal, favoring oxidative addition in catalysis, whereas ortho-substitution (target compound) may introduce steric constraints.

Structural and Electronic Analysis

A hypothetical comparison of key properties (derived from analogous compounds):

Property Target Compound Chlorsulfuron L1 (Catalyst)
Molecular Weight ~450 g/mol (estimated) 357.8 g/mol 352.8 g/mol
Solubility Low (lipophilic coumarin) Moderate (polar triazine) Low (thiourea linker)
Electronic Effects Strong π-conjugation Electron-deficient Electron-withdrawing
Bioactivity Unknown (speculative) Herbicidal Catalytic

Biological Activity

The compound 2-chloro-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide (CAS Number: 921088-84-8) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, particularly focusing on its pharmacological properties and mechanisms of action.

Structure and Properties

The molecular formula of the compound is C26H18ClNO4C_{26}H_{18}ClNO_{4}, with a molecular weight of 443.9 g/mol. The structure features a benzamide core linked to a benzofuran and chromenone moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC26H18ClNO4
Molecular Weight443.9 g/mol
CAS Number921088-84-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the benzofuran and chromenone intermediates. Common reagents include tert-butyl bromide and various catalysts to facilitate the coupling reactions. This synthetic route is crucial for producing the compound in sufficient yield and purity for biological testing.

Anticancer Activity

Recent studies have indicated that compounds with similar structures may exhibit significant anticancer properties. For instance, derivatives of chromenone have shown promising results in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of 2-chloro-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide against different cancer cell lines remains to be fully elucidated but is an area of ongoing research.

Antimicrobial Activity

Compounds structurally related to this benzamide have been investigated for their antimicrobial properties. Studies have demonstrated that certain derivatives possess inhibitory effects against a range of bacteria and fungi, suggesting that this compound may also exhibit similar activities .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective potential of chromenone derivatives in models of neurodegenerative diseases. The modulation of cholinergic pathways by inhibiting acetylcholinesterase (AChE) has been a focus area, where compounds like 2-chloro-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide could play a role in enhancing cognitive function .

Case Studies

  • Anticancer Study : A study evaluating similar chromenone derivatives showed IC50 values in the micromolar range against breast cancer cell lines, indicating potential for further development as anticancer agents.
  • Neuroprotection : Research has indicated that compounds with similar structures can inhibit AChE effectively, which may lead to therapeutic applications in Alzheimer's disease treatment.

The proposed mechanisms through which 2-chloro-N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide may exert its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and neurodegeneration.
  • Induction of Apoptosis : Some studies suggest that chromenone derivatives can trigger programmed cell death in cancer cells.

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